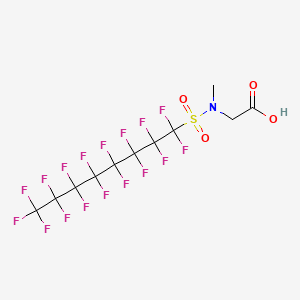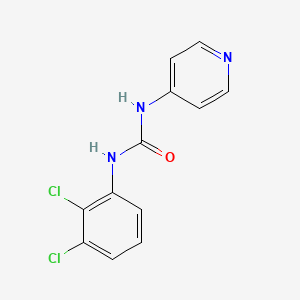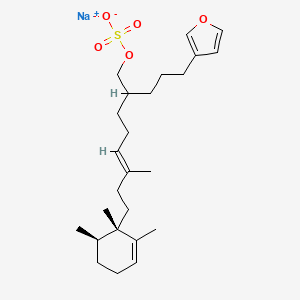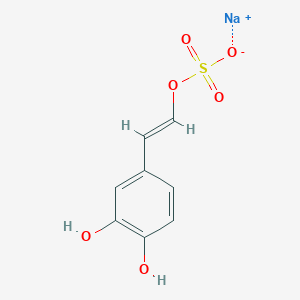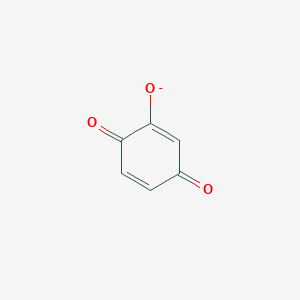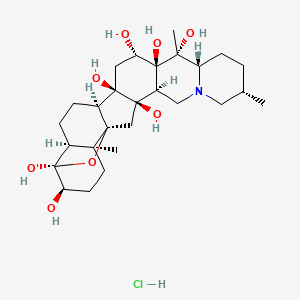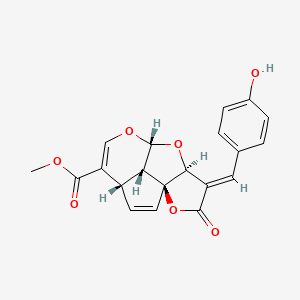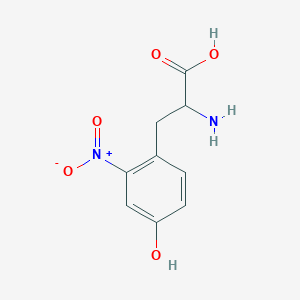
2-Nitrotyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitrotyrosine is a non-proteinogenic alpha-amino acid that is tyrosine substituted by a nitro group at position 2. It is a nitrotyrosine and a member of 3-nitrophenols.
科学的研究の応用
Marker of Oxidative Stress
Role in Inflammation : Nitrotyrosine acts as a marker of post-translational modification by nitrogen monoxide-derived oxidants like peroxynitrite, playing a significant role in various inflammatory models (Brennan et al., 2002).
Association with Breast Cancer : It's been found in human breast cancer samples, where higher levels correlate with increased microvascular density, indicating a possible link between inflammation and cancer progression (Samoszuk et al., 2002).
Analytical Techniques
Detection in Biological Samples : Various methods have been developed for detecting nitrotyrosine, such as antibody-free detection techniques, offering insights into diseases like inflammatory bowel disease and cancer (Wisastra et al., 2011).
Quantification in Plasma : Advanced chromatography/mass spectrometry methods allow for the quantification of nitrotyrosine in human plasma, enhancing our understanding of its role in various diseases (Frost et al., 2000).
Role in Immune Responses
- Immunogenicity : Research shows that autologous proteins containing nitrotyrosine can be immunogenic, leading to robust immune responses, which has implications for understanding autoimmune diseases (Birnboim et al., 2003).
Biomarker for Diseases
Biomarker in Cardiovascular Diseases : Elevated levels of nitrotyrosine autoantibodies have been linked to cardiovascular diseases, suggesting its role as a biomarker in these conditions (Daiber & Münzel, 2012).
Carcinogenesis and Other Pathologies : Nitrotyrosine is closely related to carcinogenesis, inflammation, and other major diseases, serving as a potential biomarker and target for early prognosis (Naseer et al., 2021).
Inflammation-Associated DNA Damage : Studies suggest that nitrotyrosine-induced DNA damage contributes to inflammation-associated carcinogenesis, highlighting its role in cancer development (Murata & Kawanishi, 2004).
特性
製品名 |
2-Nitrotyrosine |
|---|---|
分子式 |
C9H10N2O5 |
分子量 |
226.19 g/mol |
IUPAC名 |
2-amino-3-(4-hydroxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-7(9(13)14)3-5-1-2-6(12)4-8(5)11(15)16/h1-2,4,7,12H,3,10H2,(H,13,14) |
InChIキー |
RCZUDMZUWULMID-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])CC(C(=O)O)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



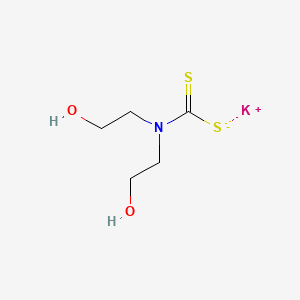
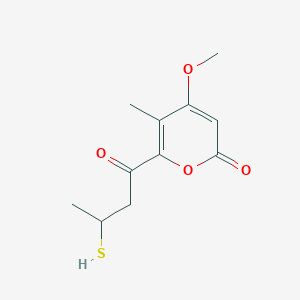
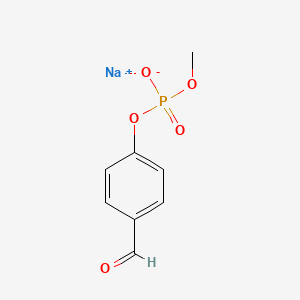
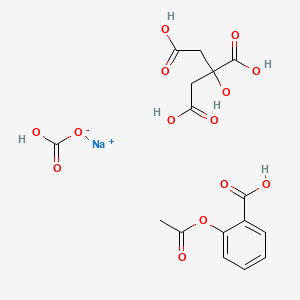
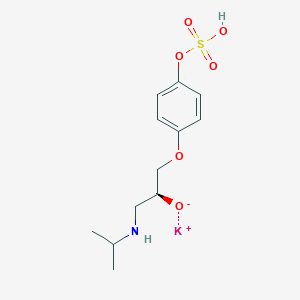
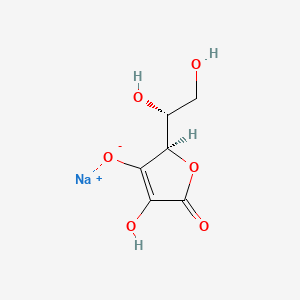
![2-[[2-(1,3-Benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B1262270.png)
